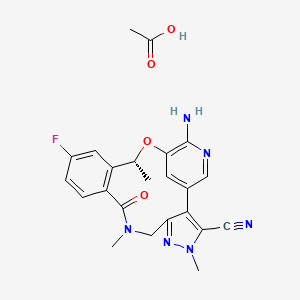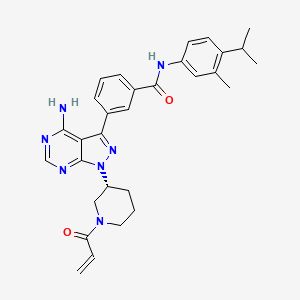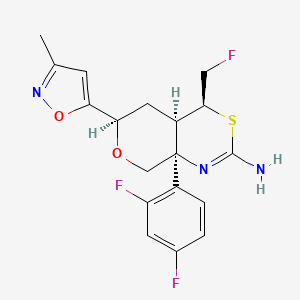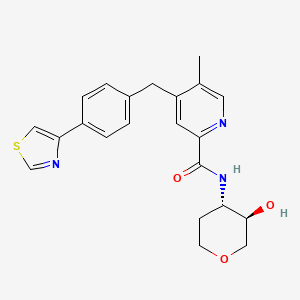![molecular formula C45H69N5O9 B610071 ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate CAS No. 2230662-95-8](/img/structure/B610071.png)
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PFN62958 is a useful peptide linker for synthesis of PSMA-617 (vipivotide tetraxetan), which is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development. is a tris(tert-butyl)-protected JUN68744 derivative. PFN62958 has CAS#2230662-95-8. According to Hodoodo Chemical Nomenclature, its name is PFN62958
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
The compound has been explored for its potential in the treatment of tuberculosis. A related compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, which shares a similar structural framework, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Fluorescent Probe for β-Amyloids
A novel fluorescent probe for β-amyloids was synthesized using a structure related to the compound . The probe showed high binding affinities toward Aβ(1–40) aggregates, making it a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Synthesis Methodologies
The synthesis of related compounds has been explored in various studies. For instance, 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine was synthesized through a series of reactions involving di-tert-butyl dicarbonate and other reagents, showcasing the complex methodologies required to create similar compounds (Wu, 2011).
Enantioselective Synthesis
The enantioselective synthesis of related compounds has been a subject of research, with studies focusing on achieving high enantioselectivity in the synthesis of potent receptor ligands (Lee et al., 2005).
Chemical Reactions and Ligand-Coupling
Research has also been conducted on the chemical reactions and ligand-coupling of similar compounds, which is crucial in understanding their behavior and potential applications (Baker et al., 1995).
Eigenschaften
CAS-Nummer |
2230662-95-8 |
|---|---|
Molekularformel |
C45H69N5O9 |
Molekulargewicht |
824.073 |
IUPAC-Name |
ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C45H69N5O9/c1-43(2,3)57-37(51)24-23-35(41(55)59-45(7,8)9)50-42(56)49-34(40(54)58-44(4,5)6)16-12-13-25-47-39(53)36(48-38(52)32-21-17-29(28-46)18-22-32)27-30-19-20-31-14-10-11-15-33(31)26-30/h10-11,14-15,19-20,26,29,32,34-36H,12-13,16-18,21-25,27-28,46H2,1-9H3,(H,47,53)(H,48,52)(H2,49,50,56)/t29?,32?,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
PVSDVTHLYNQDRD-FUFSVGPLSA-N |
SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCC(CC3)CN)C(=O)OC(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PFN62958; PFN 62958; PFN-62958; PSMA-617-linker; PSMA 617-linker; PSMA617-linker; protected-JUN68744; protected-JUN-68744; protected-JUN 68744; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)
![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)



![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)


![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
